Benzophenone, 4-nitro-, oxime
Description
Significance of the Nitro-Oxime Moiety in Organic Synthesis
The combination of a nitro group and an oxime group within the same molecule, known as the nitro-oxime moiety, offers a rich platform for organic synthesis. Oximes, generally formed by the condensation of a ketone or aldehyde with hydroxylamine (B1172632), are versatile functional groups. wikipedia.orgscribd.com They serve as protective groups for carbonyls and can be transformed into a wide array of other functionalities, including amines through reduction or amides via the Beckmann rearrangement. wikipedia.orgscribd.comresearchgate.net
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly influences the reactivity of the molecule. For instance, the nitro group can be reduced to an amino group, providing a pathway to synthesize amino-substituted compounds. This transformation is a key step in the synthesis of more complex molecules. Furthermore, the nitro group is a critical component in fundamental carbon-carbon bond-forming reactions like the Henry (nitro-aldol) reaction. sci-hub.se
The synergy between the nitro and oxime groups is particularly noteworthy. The strong electron-withdrawing nature of the nitro group impacts the chemical behavior of the oxime. This electronic influence affects the compound's participation in various chemical reactions. A significant application of this moiety is found in solid-phase peptide synthesis. Polymer-bound versions of 4-nitrobenzophenone (B109985) oxime, often called Kaiser oxime resin, have been developed as effective supports for synthesizing protected peptides, compatible with both Boc and Fmoc strategies. sigmaaldrich.comchemimpex.com
Uniqueness of the Compound's Functional Group Combination
The distinctiveness of Benzophenone (B1666685), 4-nitro-, oxime lies in the simultaneous presence of three key functional components: the benzophenone core, the nitro group, and the oxime group. ontosight.ai This trifecta of functionalities results in a molecule with a unique profile of reactivity and potential applications in research.
Benzophenone Core : The diaryl ketone structure is known for its photochemical properties, particularly its ability to absorb UV light. ontosight.ai This characteristic makes benzophenone derivatives candidates for research in photochemistry. ontosight.ai
Nitro Group : As a potent electron-withdrawing group, it deactivates the aromatic ring to which it is attached towards electrophilic substitution while influencing the reactivity of the entire molecule. This electronic effect is crucial for directing further chemical transformations.
Oxime Group : This group introduces a site of versatile reactivity. It can undergo rearrangement to form amides, be reduced to an amine, or be hydrolyzed back to the parent ketone. wikipedia.org The oxime's nitrogen and oxygen atoms also provide potential coordination sites, making oximes useful as ligands in inorganic chemistry. scribd.com
The interplay between these groups is central to the compound's utility. The electron-withdrawing nitro group modifies the electronic properties of the benzophenone system and the reactivity of the oxime functionality. This integrated effect makes Benzophenone, 4-nitro-, oxime a valuable intermediate, allowing for a variety of functional group transformations and the synthesis of more complex molecular architectures. Its resin-bound form is particularly useful in materials science, where it can be used as a crosslinking agent in coatings and adhesives to enhance durability and provide UV protection. chemimpex.comchemimpex.comnetascientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLJFCCYQZFBQ-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38032-13-2 | |
| Record name | Benzophenone, 4-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Strategies
Classical Synthesis Approaches
The traditional and most common method for the synthesis of oximes, including Benzophenone (B1666685), 4-nitro-, oxime, involves the reaction of the corresponding ketone with hydroxylamine (B1172632) or its salt. This nucleophilic addition to the carbonyl carbon followed by dehydration is a robust and well-documented transformation in organic chemistry.
Carbonyl Oximation with Hydroxylamine Hydrochloride
The reaction of 4-nitrobenzophenone (B109985) with hydroxylamine hydrochloride in the presence of a base is a cornerstone of classical oxime synthesis. The base is essential to liberate the free hydroxylamine, a more potent nucleophile, from its hydrochloride salt.
The successful synthesis of Benzophenone, 4-nitro-, oxime via this method hinges on the careful control of several reaction parameters. Key variables that are often optimized to maximize yield and purity include the stoichiometry of the reactants, the choice of base and solvent, reaction temperature, and reaction time. A typical procedure involves dissolving 4-nitrobenzophenone and a molar excess of hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base. The excess of hydroxylamine hydrochloride is employed to drive the reaction equilibrium towards the product.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose/Consideration |
| Starting Material | 4-Nitrobenzophenone | The electrophilic carbonyl source. |
| Reagent | Hydroxylamine Hydrochloride | Source of the hydroxylamine nucleophile. |
| Base | Sodium Hydroxide, Sodium Acetate (B1210297), or Pyridine | To neutralize the HCl and generate free hydroxylamine. |
| Solvent | Ethanol, Aqueous Ethanol, or Pyridine | To dissolve reactants and facilitate the reaction. |
| Temperature | Room Temperature to Reflux | To control the reaction rate. |
| Reaction Time | 30 minutes to several hours | Monitored by techniques like TLC for completion. |
The choice of solvent plays a crucial role in the oximation reaction. Protic solvents like ethanol or aqueous ethanol are commonly used as they effectively dissolve both the 4-nitrobenzophenone and the hydroxylamine hydrochloride. The polarity of the solvent can influence the rate of both the initial nucleophilic attack and the subsequent dehydration step.
Temperature is another critical factor. While many oximation reactions proceed readily at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate. However, excessive heat can also lead to the formation of byproducts, necessitating a balance to achieve optimal results. The specific temperature profile is often determined empirically for a given substrate and solvent system.
Under optimized conditions, the synthesis of this compound from 4-nitrobenzophenone and hydroxylamine hydrochloride can achieve high yields, often exceeding 90%. The selectivity of the reaction is generally excellent, with the carbonyl group being the exclusive site of reaction. The formation of geometric isomers (E and Z isomers) of the oxime is possible. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the benzophenone core.
Green Chemistry Protocols for Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For oxime synthesis, this has translated into protocols that minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and simplify workup procedures.
Solvent-Free Synthesis Utilizing Metal Oxides (e.g., Bi₂O₃)
A notable green approach to the synthesis of oximes involves the use of metal oxides as catalysts under solvent-free conditions. Bismuth(III) oxide (Bi₂O₃) has emerged as an effective, non-toxic, and inexpensive catalyst for this transformation. The reaction is typically carried out by grinding the ketone, hydroxylamine hydrochloride, and the metal oxide catalyst together in a mortar and pestle at room temperature. nih.gov
This solvent-free approach, often referred to as "grindstone chemistry," offers several advantages over classical methods. It significantly reduces waste by eliminating the need for organic solvents, often leads to shorter reaction times, and simplifies the purification of the product. nih.gov The solid catalyst can often be recovered and reused, further enhancing the sustainability of the process.
Table 2: Research Findings on Solvent-Free Oximation of Ketones using Bismuth Oxide
| Entry | Substrate | Reaction Time (min) | Yield (%) |
| 1 | Benzophenone | 20 | 60 |
| 2 | Acetophenone | 10 | 95 |
| 3 | Cyclohexanone (B45756) | 15 | 92 |
| 4 | 4-Chlorobenzaldehyde | 2 | 98 |
Data adapted from a study on the oximation of various carbonyl compounds. While 4-nitrobenzophenone was not explicitly tested, the data for benzophenone (Entry 1), a structurally similar but less reactive ketone, suggests the viability of this method. The electron-withdrawing nitro group in 4-nitrobenzophenone may influence its reactivity in this system. nih.gov
Base-Mediated Room-Temperature Solid-State Synthesis
Another significant eco-friendly approach is the synthesis of oximes in the solid state at room temperature, often mediated by a base. This method avoids the use of organic solvents, thus reducing environmental pollution and simplifying the purification process. nih.govscilit.com The reaction can be driven by simply grinding the reactants together, a technique known as mechanochemistry. nih.govnih.gov
In base-mediated syntheses, the base plays a crucial role in deprotonating the hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. For reactions involving oximes, strongly pulverized solid bases like potassium hydroxide (KOH) have been shown to be highly effective, sometimes in what is termed a "super base" system with a minimal amount of a high-boiling solvent like DMSO. nih.gov In such procedures, the base is required in stoichiometric excess. For instance, a typical procedure might use a 2:1 to 4:1 molar ratio of the base (e.g., KOH) relative to the starting oxime or carbonyl compound to ensure the reaction proceeds to completion efficiently at room temperature. nih.gov
Solid-state and base-mediated room-temperature methods consistently outperform traditional solvent-based, high-temperature syntheses in several key areas. nih.govnih.gov Classical methods often require prolonged heating, which consumes significant energy and can lead to the formation of byproducts. nih.gov In contrast, the solvent-free grinding or base-mediated solid-state approaches are typically much faster, with reactions often completing in minutes to a few hours at ambient temperature. nih.govnih.gov
Table 2: Performance Comparison of Synthetic Strategies for Oxime Derivatives
| Method | Temperature | Duration | Yield | Key Advantages |
|---|---|---|---|---|
| Traditional (Literature) | 60-100 °C | Several hours to overnight | 47-77% | Established procedure |
| Base-Mediated (Room Temp) | Room Temperature | 1-3 hours | 87-90% | Faster, higher yield, energy efficient |
Data derived from comparative studies on oxime ether synthesis, illustrating the general advantages of room-temperature base-mediated methods. nih.gov
Industrial-Scale Adaptations and Process Intensification
The transition from laboratory-scale synthesis to industrial production necessitates the adoption of highly efficient, safe, and scalable technologies. Process intensification, which aims to produce chemicals in smaller, safer, and more energy-efficient equipment, is key. For the synthesis of fine chemicals like this compound, continuous flow chemistry is a primary strategy for achieving these goals. researchgate.netacs.org
Continuous flow reactors offer numerous advantages over traditional batch reactors for the industrial synthesis of organic compounds. nih.gov These systems, which typically involve pumping reagents through tubes or channels, provide superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling reactions to be run safely at temperatures above the solvent's boiling point, which can dramatically increase reaction rates. acs.org
For the synthesis of oximes, flow chemistry allows for the safe in situ generation and immediate consumption of potentially hazardous reagents. nih.gov This approach enhances the safety profile of the manufacturing process. Furthermore, multi-step syntheses can be "telescoped" by connecting multiple reactor coils in sequence, minimizing manual handling and purification of intermediates. flinders.edu.au The scalability of a continuous flow process is straightforward; production can be increased by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). organic-chemistry.org While the pharmaceutical industry has traditionally relied on batch reactors, there is a growing interest in adopting continuous manufacturing for the production of Active Pharmaceutical Ingredients (APIs) and key intermediates due to these significant advantages in efficiency, safety, and consistency. acs.org
Mechanistic Insights and Challenges in Synthesis
A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound, addressing challenges such as selectivity and reaction rates.
The reaction of an unsymmetrical ketone like 4-nitrobenzophenone with hydroxylamine can lead to the formation of two geometric isomers, (E)- and (Z)-oximes. The regioselectivity of this reaction is determined by the stereochemistry of the C=N double bond.
The orientation of the hydroxyl group relative to the substituted phenyl rings is influenced by both steric and electronic factors. The phenyl group and the 4-nitrophenyl group present different steric demands. The bulky nature of these groups can influence the approach of the hydroxylamine to the carbonyl carbon and the subsequent elimination of water to form the C=N double bond. Generally, the formation of the thermodynamically more stable isomer is favored. In many cases, the (E)-isomer, where the larger groups are further apart, is the major product. However, the reaction conditions, including the catalyst and solvent, can significantly impact the E/Z ratio. For instance, specific catalysts have been shown to selectively produce either the E or Z isomer of oximes.
While detailed studies on the specific E/Z isomer ratio for 4-nitrobenzophenone oxime under various conditions are not extensively reported, research on other unsymmetrical ketones provides valuable insights. The interplay of steric hindrance between the substituents on the ketone and the hydroxylamine derivative determines the preferred geometry of the oxime.
Table 2: Catalyst Effect on the E/Z Selectivity of Oxime Synthesis (Illustrative Examples)
| Ketone | Catalyst | Solvent | E/Z Ratio | Reference |
| 4-Chlorobenzaldehyde | CuSO4 | Solid-state | >99% Z | |
| 4-Chlorobenzaldehyde | K2CO3 | Solid-state | 15:85 (E:Z) | |
| Acetophenone | None | Methanol (B129727) | 85:15 (E:Z) | |
| Acetophenone | K2CO3 | Methanol | 15:85 (E:Z) |
This table illustrates how different catalysts can influence the E/Z isomer ratio in the synthesis of oximes, a principle applicable to the synthesis of 4-nitrobenzophenone oxime.
The rate of oximation is significantly influenced by the electronic nature of the substituents on the benzophenone moiety. The 4-nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This electronic pull has a profound impact on the reactivity of the carbonyl carbon.
The electron-withdrawing nature of the 4-nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. This, in turn, is expected to increase the rate of the initial addition step of the oximation reaction.
The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a p-nitro group, σ is positive, indicating its electron-withdrawing nature.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
Table 3: Hammett Substituent Constants (σp) for Common para-Substituents
| Substituent | σp Value | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |
This table provides standard Hammett constants which are used to predict the electronic influence of substituents on reaction rates.
The strong positive σp value for the nitro group suggests that 4-nitrobenzophenone would react significantly faster in oximation compared to unsubstituted benzophenone.
Chemical Reactivity and Transformation Pathways
Reduction Reactions of the Nitro Group
The nitro group is a primary site for reduction, which can be achieved through various methods, most notably catalytic hydrogenation. This transformation is crucial for synthesizing the corresponding amino derivative.
The selective reduction of the nitro group in 4-nitrobenzophenone (B109985) oxime to an amino group, yielding 4-aminobenzophenone (B72274) oxime, can be accomplished via catalytic hydrogenation. This reaction is a cornerstone in the synthesis of amino-substituted aromatic compounds. Noble metal catalysts are frequently employed for this purpose. encyclopedia.pub
In a typical procedure, the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the oxime functionality.
Table 1: Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, Methanol (B129727)/Ethanol solvent, Room Temperature | 4-Aminobenzophenone oxime |
| Platinum(IV) Oxide (PtO₂) | H₂ gas, Ethanol solvent, Room Temperature | 4-Aminobenzophenone oxime |
The reaction proceeds with high chemoselectivity, meaning the nitro group is reduced preferentially over the oxime's C=N double bond or the aromatic rings. This selectivity is vital for producing the desired amino oxime derivative, which serves as a precursor for various other molecules. rsc.org
The reduction of an aromatic nitro group to an amine is a stepwise process that involves the transfer of six electrons. Several stable intermediates can be formed along this pathway, depending on the reducing agent and the reaction conditions.
The generally accepted pathway for the reduction of a nitro group is as follows: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aminoarene
Under controlled conditions, it is possible to isolate these intermediates. For instance, milder reducing agents or specific reaction parameters might halt the reduction at the hydroxylamine (B1172632) stage. However, in catalytic hydrogenation aimed at synthesizing the amine, the reaction is typically driven to completion, rapidly converting any intermediates into the final amino product. google.com
Nucleophilic and Electrophilic Substitution Reactions
The presence of both the oxime group and the electron-withdrawing nitro group imparts a dual reactivity to the molecule, making it susceptible to both nucleophilic and electrophilic attacks at different sites.
The oxime group (-C=N-OH) is a versatile functional group that can act as a nucleophile. researchgate.net The oxygen and nitrogen atoms both possess lone pairs of electrons, allowing them to attack electrophilic centers. The deprotonated form, the oximate ion (-C=N-O⁻), is an even more potent nucleophile. researchgate.net
This nucleophilicity is exploited in various synthetic applications. For example, polymer-bound 4-nitrobenzophenone oxime (often called Kaiser oxime resin) is used in solid-phase peptide synthesis. sigmaaldrich.com In this context, the oximate acts as a nucleophile to anchor the first Boc-protected amino acid to the resin, forming an oxime ester linkage. chemimpex.com This linkage is stable to the conditions of peptide synthesis but can be readily cleaved by nucleophiles like hydroxylamine to release the completed peptide. chemimpex.com
The reactivity of 4-nitrobenzophenone oxime is highly dependent on the pH of the reaction medium.
Acidic Media : In the presence of strong acids, the hydroxyl group of the oxime can be protonated, converting it into a good leaving group (-OH₂⁺). This activation is the first step in acid-catalyzed reactions such as the Beckmann rearrangement. careerendeavour.comscribd.com The protonated oxime is primed for rearrangement or other substitution reactions where the departure of a water molecule is a key step.
Basic Media : In basic conditions, the acidic proton of the hydroxyl group is removed, forming a negatively charged oximate ion. This significantly increases the nucleophilicity of the oxygen atom. researchgate.net This enhanced reactivity is crucial for reactions where the oxime acts as a nucleophile, such as in the aforementioned peptide synthesis applications.
Furthermore, the strongly electron-withdrawing nitro group deactivates the attached phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. ksu.edu.sa This allows for the displacement of other substituents on the nitro-substituted ring by strong nucleophiles, although this is less common than reactions involving the oxime or nitro groups directly.
Rearrangement Reactions
Oximes derived from ketones, such as 4-nitrobenzophenone oxime, are well-known to undergo the Beckmann rearrangement. This reaction provides a pathway to synthesize N-substituted amides from ketoximes. organicreactions.org The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, which facilitate the conversion of the hydroxyl group into a better leaving group. careerendeavour.com
The Beckmann rearrangement is a stereospecific process. The group that is positioned anti (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. careerendeavour.comwikipedia.org Since 4-nitrobenzophenone is an unsymmetrical ketone, its oxime can exist as two different geometric isomers (E and Z). The rearrangement of each isomer leads to a different amide product.
Table 2: Beckmann Rearrangement Products of 4-Nitrobenzophenone Oxime Isomers
| Isomer | Migrating Group (anti to -OH) | Product |
|---|---|---|
| E-isomer | 4-Nitrophenyl group | N-Phenyl-4-nitrobenzamide |
The mechanism involves the migration of the anti-group to the electron-deficient nitrogen atom, concurrent with the departure of the leaving group (e.g., water). The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com The specific product obtained depends on the stereochemistry of the starting oxime.
The Beckmann Rearrangement
The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts an oxime into an N-substituted amide. adichemistry.com Discovered by Ernst Otto Beckmann in 1886, this acid-catalyzed isomerization is a cornerstone of synthetic chemistry for creating amide bonds, which are prevalent in pharmaceuticals and polymers. researchgate.netorganicreactions.org The reaction is particularly notable for its application in the industrial synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. adichemistry.comwikipedia.org For ketoximes such as Benzophenone (B1666685), 4-nitro-, oxime, the rearrangement provides a direct route to substituted amides. chemistnotes.com
The classical Beckmann rearrangement is promoted by strong protic acids and Lewis acids. adichemistry.comjocpr.com Commonly used acids include concentrated sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride. wikipedia.org The mechanism begins with the protonation of the oxime's hydroxyl group by the acid catalyst. adichemistry.com This step transforms the hydroxyl into a much better leaving group (water). masterorganicchemistry.com
Following protonation, a concerted reaction occurs: the group positioned anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom, simultaneous with the cleavage of the N-O bond and the departure of a water molecule. adichemistry.comorganic-chemistry.org This migration step avoids the formation of an unstable nitrene intermediate and results in a nitrilium ion. Finally, the nitrilium ion is attacked by a water molecule, and after a subsequent deprotonation (tautomerization), the stable amide product is formed. wikipedia.org
While traditional strong acids are effective, their corrosive nature and the generation of significant waste have led to the development of alternative catalytic systems that function under milder conditions. jocpr.com A variety of reagents have been shown to catalyze the rearrangement, including phosphorus pentachloride, thionyl chloride, and numerous solid acid catalysts. adichemistry.comwikipedia.org
Among these, Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been identified as an effective catalyst for the Beckmann rearrangement. researchgate.net Another related system, 'silferc,' which consists of anhydrous FeCl₃ supported on silica (B1680970) gel, has been used to effectively rearrange substituted benzophenone oximes under milder conditions. jocpr.com These iron-based catalysts offer advantages in terms of handling and environmental impact compared to stoichiometric amounts of strong acids.
Below is a table summarizing various catalytic systems used for the Beckmann rearrangement.
| Catalyst/Reagent System | General Conditions | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Strong acid, often requires heat | adichemistry.comwikipedia.org |
| Polyphosphoric Acid (PPA) | Strong acid, dehydrating agent | adichemistry.comwikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Anhydrous conditions | adichemistry.com |
| Thionyl Chloride (SOCl₂) | Anhydrous conditions | adichemistry.com |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Milder Lewis acid catalysis | researchgate.net |
| Anhydrous FeCl₃ on Silica-gel ('silferc') | Heterogeneous catalysis, milder conditions | jocpr.com |
| Cyanuric chloride / Zinc chloride | Catalytic, used for lactam synthesis | wikipedia.org |
The Beckmann rearrangement is a highly stereospecific reaction. wikipedia.org The key stereochemical requirement is that the migrating group must be in an anti-periplanar position relative to the leaving group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org Benzophenone, 4-nitro-, oxime, being an unsymmetrical ketoxime, can exist as two distinct geometric isomers: the (E)-isomer and the (Z)-isomer. The outcome of the rearrangement is directly dependent on which isomer is used.
The migratory aptitude of a group refers to its relative ability to migrate during a rearrangement. For the Beckmann rearrangement, the general order is Phenyl > alkyl. adichemistry.com The presence of an electron-withdrawing group, such as the nitro (–NO₂) group on the 4-nitrophenyl ring, decreases its electron density and thus reduces its migratory aptitude compared to the unsubstituted phenyl ring.
Consequently:
In the isomer where the phenyl group is anti to the hydroxyl group, the phenyl group will migrate, leading to the formation of 4-nitro-N-phenylbenzamide .
In the isomer where the 4-nitrophenyl group is anti to the hydroxyl group, the 4-nitrophenyl group will migrate, yielding N-(4-nitrophenyl)benzamide .
This stereospecificity allows for the controlled synthesis of a specific amide regioisomer by starting with the correct oxime isomer.
| Starting Isomer of 4-Nitrobenzophenone Oxime | Migrating Group (anti to -OH) | Product |
| (E)-isomer | Phenyl | 4-nitro-N-phenylbenzamide |
| (Z)-isomer | 4-Nitrophenyl | N-(4-nitrophenyl)benzamide |
The primary application of the Beckmann rearrangement is the synthesis of amides and lactams, which are crucial functional groups in chemistry and biology. researchgate.nettoolforge.org Amides form the backbone of proteins and are present in many pharmaceutical compounds. toolforge.org Lactams are cyclic amides, with the most well-known industrial application being the synthesis of ε-caprolactam for the production of Nylon 6. taylorandfrancis.com
For this compound, the rearrangement is a direct pathway to synthesize substituted benzanilides (N-arylbenzamides). These structures are important scaffolds in medicinal chemistry and materials science. By selecting the appropriate starting oxime isomer, chemists can selectively produce either 4-nitro-N-phenylbenzamide or N-(4-nitrophenyl)benzamide, providing access to valuable and specific chemical entities.
Oxidative Transformations
Photooxidation Mechanisms by Singlet Oxygen
Oximes can undergo oxidative transformations, though their reactivity towards certain oxidants can be modest. A specific pathway involves photooxidation mediated by singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. nih.gov
Research indicates that oximes themselves are generally inert to singlet oxygen. However, their corresponding conjugate bases, oximates, formed by deprotonation, are susceptible to photooxygenation. nih.gov Singlet oxygen can be generated in a solution containing the oximate by irradiating a photosensitizer (e.g., a porphyrin) with visible light in the presence of ground-state molecular oxygen (³O₂). mdpi.com
The mechanism involves the reaction of the electron-rich oximate anion with the electrophilic singlet oxygen. This interaction can lead to the formation of intermediates that subsequently decompose. The photooxygenation of oximates has been shown to yield the corresponding carbonyl compound (in this case, 4-nitrobenzophenone) and nitrogen oxides, or potentially rearrange to form amides and nitriles as products. nih.gov This transformation provides a metal-free method for cleaving the C=N bond of an oxime under mild, light-induced conditions.
Degradation Pathways via Oxidation
Beyond photooxidation, this compound can be degraded through other oxidative pathways, often employing powerful oxidizing agents. Advanced Oxidation Processes (AOPs) utilizing radicals like hydroxyl (•OH) and sulfate (B86663) (•SO4−) are effective in decomposing related benzophenone structures. acs.orgmdpi.com These reactive species can initiate degradation, leading to the breakdown of the parent molecule. While specific studies on this compound are limited, the degradation of the closely related benzophenone-4 (BP-4) by UV/persulfate processes shows that such radical-driven oxidation is a viable degradation pathway. acs.orgmdpi.com
Hydrolysis Mechanisms and Conditions
Oximes, including this compound, are susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond (C=NOH) and regenerates the parent carbonyl compound. nih.govraineslab.com
The hydrolysis of oximes is generally catalyzed by acid. nih.govraineslab.com In an aqueous acidic environment, the oxime nitrogen is protonated, making the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the formation of the corresponding ketone, 4-nitrobenzophenone, and hydroxylamine. Studies comparing isostructural hydrazones and oximes have shown that oximes are significantly more resistant to hydrolysis than simple hydrazones, with reaction rate constants being nearly 1000-fold lower. nih.gov This relative stability is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom, which makes protonation less favorable. nih.gov
The hydrolysis of oximes can also be facilitated by the presence of metal ions. While detailed studies specifically on this compound are not prevalent, the general reactivity of oximes indicates that metal centers can mediate this transformation. For instance, treatment of oximes with cupric chloride (CuCl2) in an acetonitrile-water mixture has been shown to effectively yield the corresponding carbonyl compounds. acs.org The metal ion likely coordinates to the oxime, activating the C=N bond towards hydrolysis. Such metal-involving protocols are a key area in the study of oxime reactions. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzophenone |
| 4-Nitrosobenzophenone |
| Sodium dodecyl sulfate |
| Tween #80 |
| Hexadecyltrimethylammonium bromide |
| β-cyclodextrin |
| Cupric chloride |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule by mapping the carbon and hydrogen framework. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule. For Benzophenone (B1666685), 4-nitro-, oxime, two isomers, (E) and (Z), are possible, which would likely be distinguishable by NMR.
The ¹H NMR spectrum of Benzophenone, 4-nitro-, oxime is expected to show distinct signals for the aromatic protons and the oxime hydroxyl proton. The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings will cause the proton signals to appear in the downfield region of the spectrum (typically 7.0-8.5 ppm).
The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet. The protons on the 4-nitrophenyl ring are expected to present a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electronic influence of the para-nitro group. The hydroxyl proton (-OH) of the oxime group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (unsubstituted ring) | 7.30 - 7.60 | Multiplet (m) |
| Aromatic H (ortho to C=N) | 7.60 - 7.80 | Doublet (d) |
| Aromatic H (ortho to NO₂) | 8.20 - 8.40 | Doublet (d) |
| Oxime OH | ~10.0 - 12.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show several signals in the aromatic region (120-150 ppm) and a characteristic signal for the oxime carbon (C=N) further downfield.
The carbon attached to the nitro group (C-NO₂) and the quaternary carbon of the oxime (C=N) are expected to be the most deshielded. The signals for the carbons of the 4-nitrophenyl ring will be distinct from those of the unsubstituted phenyl ring. Due to the molecule's potential for asymmetry, up to 13 distinct carbon signals could be observed if the rotation of the phenyl rings is restricted.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CHs | 123 - 134 |
| Quaternary Aromatic C (ipso- to C=N) | 135 - 140 |
| Quaternary Aromatic C (ipso- to NO₂) | ~148 - 150 |
| Oxime C=N | ~155 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C=N, N-O, and aromatic C-H and C=C bonds. The presence of the nitro group is confirmed by its strong, characteristic symmetric and asymmetric stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Oxime) | Stretching, H-bonded | 3100 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Oxime) | Stretching | 1620 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1510 - 1540 |
| NO₂ | Symmetric Stretching | 1340 - 1360 |
| N-O (Oxime) | Stretching | 930 - 960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorption bands due to π → π* transitions within the conjugated aromatic system. The presence of the nitro group, a strong chromophore, and the extended conjugation involving the oxime group are expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to benzophenone itself. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound (C₁₃H₁₀N₂O₃) is 242.23 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 242. Key fragmentation pathways would likely involve the loss of small neutral molecules such as OH, NO, or NO₂, and cleavage of the C-C bond between the oxime carbon and the phenyl rings.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion/Fragment |
|---|---|
| 242 | [M]⁺ (Molecular Ion) |
| 225 | [M - OH]⁺ |
| 196 | [M - NO₂]⁺ |
| 165 | [C₆H₅-C=N-C₆H₄]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Diffraction Studies for Structural Elucidation
A crystal structure of this compound would confirm the E/Z configuration of the oxime group. It would also detail the bond lengths, bond angles, and torsion angles, revealing the planarity of the phenyl rings and their orientation relative to the C=N double bond. In the solid state, intermolecular interactions such as hydrogen bonding (from the oxime -OH to the nitro -O or oxime -N of a neighboring molecule) and π-π stacking between the aromatic rings would be expected to play a significant role in the crystal packing. nih.gov
Dipole Moment Measurements for Configurational Assignments of this compound Not Publicly Available
The determination of the spatial arrangement of atoms in molecules, known as stereochemistry, is crucial in understanding their physical and chemical properties. In the case of oximes, which possess a C=N double bond, the presence of different substituents on the carbon and nitrogen atoms can lead to the existence of geometric isomers, designated as E and Z. The assignment of these configurations is a critical aspect of their characterization.
Dipole moment measurements serve as a powerful tool for this purpose. The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the asymmetrical distribution of electron density. It is a vector quantity, having both magnitude and direction. For geometric isomers, the different spatial arrangement of atoms and functional groups results in distinct molecular geometries and, consequently, different net dipole moments.
The general methodology for using dipole moments in the configurational assignment of oximes involves the following steps:
Synthesis and Isolation: The different isomers of the oxime are first synthesized and then separated and purified.
Experimental Measurement: The actual dipole moments of the isolated isomers are then experimentally determined. This is typically done by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.
Comparison and Assignment: The experimentally measured dipole moments are then compared with the calculated values for the E and Z isomers. A close correlation between an experimental value and a calculated value for a specific isomer allows for the unambiguous assignment of its configuration.
Without the specific experimental data for "this compound," it is not possible to construct the requested data tables or provide detailed research findings on its configurational assignment via dipole moment measurements.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules like Benzophenone (B1666685), 4-nitro-, oxime. DFT calculations are pivotal in understanding various aspects of the compound's chemical nature.
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions. niscpr.res.inlongdom.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. niscpr.res.in
DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.net For aromatic nitro compounds, the HOMO is typically localized over the phenyl ring, while the LUMO is often centered on the nitro group due to its electron-withdrawing nature. This distribution facilitates charge transfer within the molecule. niscpr.res.in
Table 1: Illustrative Frontier Orbital Energies for a Nitroaromatic Oxime
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -3.20 |
| Energy Gap (ΔE) | 3.65 |
Note: This table provides representative values to illustrate the output of DFT calculations for similar compounds.
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis, performed through DFT calculations, provides insight into the distribution of electron density across the molecular structure. niscpr.res.in The calculated charges are instrumental in understanding a molecule's dipole moment, polarizability, and sites susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net
In Benzophenone, 4-nitro-, oxime, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would exhibit varying degrees of positive charge. niscpr.res.in The nitro group, being a strong electron-withdrawing group, significantly influences the charge distribution on the attached phenyl ring. The Mulliken charge analysis helps in quantifying these electronic effects. researchgate.net However, it is noted that Mulliken charges are sensitive to the choice of the basis set used in the calculation. wikipedia.orgreddit.com
Table 2: Example of Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| N (oxime) | -0.25 |
| O (oxime) | -0.30 |
Note: This table shows hypothetical Mulliken charge values for key heteroatoms to demonstrate the concept.
Quantum Chemical Investigations
Broader quantum chemical investigations, often employing both DFT and Hartree-Fock (HF) methods, provide a comprehensive profile of a molecule's properties. researchgate.net These studies can be used to calculate the optimized molecular geometry, yielding precise bond lengths and angles. researchgate.net Furthermore, these methods are used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. longdom.org Such theoretical spectra are invaluable for interpreting and assigning experimental spectral data. Computational studies on related benzophenone derivatives have successfully used these methods to analyze molecular structure and vibrational modes. nih.govscispace.com
Prediction of Nonlinear Optical Properties
Computational chemistry serves as a powerful tool for the prediction and analysis of nonlinear optical (NLO) properties of molecules. nih.gov Organic molecules with donor-π-acceptor architectures, like this compound, are of particular interest for NLO applications due to their potential for large molecular hyperpolarizabilities. researchgate.net The nitro group acts as a strong electron acceptor, which can lead to significant intramolecular charge transfer upon excitation, a key requirement for a high NLO response.
Theoretical calculations can quantify NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scispace.comresearchgate.net These parameters indicate the molecule's response to an applied electric field. A large hyperpolarizability value suggests that the material could be effective in applications like frequency doubling or optical switching. nih.gov DFT calculations have been effectively used to predict the NLO properties of various benzophenone derivatives, indicating that such compounds are promising candidates for NLO materials. scispace.comresearchgate.net
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Benzophenone (B1666685), 4-nitro-, oxime often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific conditions, such as temperature and the presence of a base, can influence the nature of the final complex.
While the coordination of oxime-containing ligands with a wide range of transition metals is a known phenomenon, detailed synthetic and characterization data for discrete molecular complexes of Benzophenone, 4-nitro-, oxime with many of the listed metals are not extensively reported in the readily available scientific literature. Much of the focus has been on its polymer-supported form, particularly with palladium.
For Palladium(II) , the synthesis of a dimeric palladacycle has been described. This complex is prepared by the palladation of 4-nitrobenzophenone (B109985) oxime. A notable application of this ligand is in the form of the commercially available Kaiser oxime resin, which is a 1% divinylbenzene (B73037) cross-linked polystyrene support functionalized with 4-nitrobenzophenone oxime. This resin can be palladated by treatment with a methanolic solution of lithium tetrachloropalladate(II) (Li₂PdCl₄) in the presence of sodium acetate (B1210297) at room temperature.
The structural features of metal complexes with oxime ligands can be quite diverse. Coordination typically occurs through the nitrogen atom of the oxime group. In the case of palladacycles derived from oximes, the palladium atom is often part of a five- or six-membered ring, which is formed by the coordination of the oxime's nitrogen and the metalation of a carbon atom, often from an aromatic ring of the ligand. This cyclometalation results in a highly stable complex.
In the context of the dimeric palladacycle of 4-nitrobenzophenone oxime, the structure would likely involve two palladium centers bridged by chlorine or oxime groups, with each palladium also coordinated to a molecule of the 4-nitrobenzophenone oxime ligand. However, a definitive crystal structure for this specific complex is not provided in the available search results.
Catalytic Applications of Metal Complexes
The metal complexes of this compound, particularly the palladium complexes, have demonstrated significant utility in catalysis, most notably in carbon-carbon bond-forming reactions.
A polystyrene-supported palladacycle derived from Kaiser oxime resin has been effectively used as a precatalyst in Mizoroki-Heck reactions. This reaction is a cornerstone of organic synthesis, enabling the coupling of unsaturated halides with alkenes. The use of the polymer-supported palladacycle allows for efficient catalysis in both organic solvents like DMF and in aqueous media, at moderately elevated temperatures (110-130 °C).
The catalytic system is effective for the arylation of a variety of alkenes, including acrylic, crotonic, and cinnamic acid derivatives, as well as styrenes, with aryl iodides, bromides, and even the less reactive aryl chlorides. The polymer-supported catalyst demonstrates good activity, comparable to that of homogeneous dimeric palladacycles derived from 4-hydroxyacetophenone oxime and 4-nitrobenzophenone oxime.
A key advantage of using the Kaiser oxime resin-supported palladacycle is the ease of catalyst recovery and the potential for recycling, although some leaching of palladium into the solution has been observed.
Oxime ligands play a crucial role in the efficiency of palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction. Palladacycles derived from oximes are known to be highly stable and active precatalysts. It is generally understood that these palladacycles are not the active catalytic species themselves but serve as a source of palladium(0) nanoparticles, which are the true catalysts.
The oxime ligand helps to stabilize the palladium precatalyst. Under the reaction conditions, the palladacycle can decompose to form palladium(0) nanoparticles, which then enter the catalytic cycle. The high efficiency of some oxime-derived palladacycles has been attributed to an equilibrium between palladium aggregates (nanoparticles) and monomeric palladium species in solution. This equilibrium can maintain a low but effective concentration of the active catalyst, leading to very high turnover numbers (TONs).
Thermodynamic Studies of Metal-Oxime Interactions
A comprehensive review of scientific literature reveals a notable absence of specific thermodynamic studies on the metal-oxime interactions of this compound. While the broader field of coordination chemistry extensively covers the thermodynamic stability of metal complexes with various oxime-containing ligands, detailed research findings, including stability constants, enthalpy (ΔH), and entropy (ΔS) changes for the complexation of this particular compound, are not available in published literature.
General principles of coordination chemistry suggest that the stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. The electronic properties of substituents on the ligand play a crucial role. For instance, the electron-withdrawing nature of the nitro group (-NO₂) at the para position of the benzophenone oxime molecule would be expected to influence the acidity of the oxime group and, consequently, its coordination behavior with metal ions. However, without empirical data from techniques such as potentiometric titration or calorimetry, any discussion on the thermodynamic parameters for "this compound" would be purely speculative.
Researchers often employ various methods to determine the stability constants of metal complexes, providing a quantitative measure of the strength of the metal-ligand interaction. These studies are fundamental to understanding the behavior of these complexes in solution. Unfortunately, no such studies appear to have been conducted or reported for this compound.
Therefore, data tables detailing stability constants or other thermodynamic parameters for the interaction of this compound with various metal ions cannot be provided at this time due to the lack of available research data.
Applications in Advanced Materials Science
Utilization in Polymer Chemistry
In the field of polymer chemistry, Benzophenone (B1666685), 4-nitro-, oxime resin is a key component in the synthesis of specialized polymers. chemimpex.com Its functional oxime group provides excellent binding properties, making it a valuable ingredient in the creation of materials designed for demanding environments. chemimpex.comchemimpex.com
Benzophenone, 4-nitro-, oxime resin is frequently employed as a crosslinking agent in the synthesis of sophisticated polymeric materials. chemimpex.comchemimpex.com The crosslinking process, facilitated by this compound, creates a robust network structure within the polymer matrix. This structural reinforcement is crucial for producing materials that exhibit enhanced resilience and stability. The polymer-bound form of 4-Nitrobenzophenone (B109985) oxime is noted to be cross-linked with divinylbenzene (B73037), indicating its application in creating these networked polymer structures. sigmaaldrich.comsigmaaldrich.com
A primary outcome of utilizing this compound as a crosslinking agent is the significant improvement of the mechanical and thermal properties of the resulting polymers. chemimpex.comchemimpex.com Its unique molecular structure contributes to enhanced thermal stability, allowing the materials to withstand higher temperatures without degradation. chemimpex.comchemimpex.com This also leads to an increase in mechanical strength, making the final products more durable and resistant to physical stress. chemimpex.com
Table 1: Impact of this compound on Polymer Properties
| Property | Enhancement |
| Thermal Stability | Increased |
| Mechanical Strength | Increased |
| Durability | Increased |
| Resilience | Increased |
Specialty Coatings and Adhesives
The advantageous properties imparted by this compound extend to its use in the formulation of specialty coatings, adhesives, and sealants. chemimpex.comchemimpex.com In these applications, it contributes to superior adhesion and resistance to environmental factors. chemimpex.com
This compound resin is particularly beneficial in the production of specialty coatings that require high resistance to ultraviolet (UV) light and chemical exposure. chemimpex.com This characteristic is crucial for extending the lifespan of the final product by protecting it from degradation caused by sun exposure and harsh chemicals. chemimpex.com The inclusion of this compound in formulations for coatings and adhesives ensures durability and resilience in demanding settings. chemimpex.com
Photoresist Development for Semiconductor Manufacturing
In the realm of electronics and semiconductor manufacturing, this compound is utilized in the development of advanced materials such as photoresists. chemimpex.com Photoresists are light-sensitive materials used to form patterned coatings on a surface, a critical step in the fabrication of integrated circuits. The unique properties of this compound enhance the performance and reliability of these photoresists, contributing to the precision required in semiconductor manufacturing. chemimpex.com
Role in Solid Phase Organic Synthesis Spos
Kaiser Oxime Resin (4-Nitrobenzophenone Oxime Resin)
The Kaiser oxime resin, chemically known as 4-nitrobenzophenone (B109985) oxime resin, is a polymer-bound support extensively used in solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemimpex.com Developed by DeGrado and Kaiser, this resin is particularly noted for its utility in preparing fully protected peptide fragments, which are crucial intermediates for the convergent synthesis of larger peptides and proteins. nih.govacs.org The resin typically consists of a 1% divinylbenzene (B73037) cross-linked polystyrene core, with a loading capacity ranging from 0.3 to 1.5 mmol/g. sigmaaldrich.comchemimpex.comsigmaaldrich.comscientificlabs.co.uk
A key feature of the Kaiser resin is the presence of a nitro substituent on the benzophenone (B1666685) oxime. This modification enhances the stability of the acylated intermediates against anhydrous acids, a condition often encountered during the removal of N-terminal protecting groups like the tert-butyloxycarbonyl (Boc) group. fau.edu This stability allows for the selective deprotection of the N-terminus while the peptide remains anchored to the resin via a moderately activated oxime ester linkage. peptide.com
| Resin Property | Description |
| Synonyms | 4-Nitrobenzophenone oxime, polymer-bound; Oxime Resin sigmaaldrich.comchemimpex.com |
| Polymer Matrix | Polystyrene cross-linked with 1% divinylbenzene sigmaaldrich.com |
| Functional Group | Oxime scientificlabs.co.uk |
| Typical Loading | 0.3 - 1.5 mmol/g chemimpex.comsigmaaldrich.com |
| Mesh Size | 200-400 sigmaaldrich.com |
| Primary Application | Boc-based solid-phase synthesis of protected peptides scientificlabs.co.ukpeptide.com |
Preparation of Protected Peptides
The primary application of the Kaiser oxime resin is in the synthesis of protected peptide segments. peptide.com It is particularly compatible with Boc-based synthesis strategies. peptide.com The key advantage of this resin is its ability to be cleaved under mild, non-acidolytic conditions, such as by nucleophilic attack. This allows the peptide to be released from the support while keeping acid-labile side-chain protecting groups intact, a critical requirement for segment condensation strategies. peptide.combachem.com
C-Terminal Residue Attachment via Cα-Carboxy Group
The synthesis begins with the attachment of the first Nα-protected amino acid to the resin. This is achieved by forming an ester linkage between the Cα-carboxyl group of the amino acid and the hydroxyl group of the polymer-bound oxime. peptide.com The coupling reaction is typically mediated by a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is also often included to facilitate the esterification. peptide.com After the initial attachment, any remaining unreacted oxime hydroxyl groups on the resin are "capped," usually with acetic anhydride, to prevent them from participating in subsequent reactions. peptide.com It is important to note that the activation of the C-terminal residue carries a risk of epimerization, which must be carefully managed. nih.gov
Segment Synthesis and Condensation Strategies for Polypeptides
The Kaiser oxime resin is exceptionally well-suited for a convergent or "segment condensation" approach to synthesizing large peptides and proteins. nih.gov In this strategy, smaller, fully protected peptide fragments (typically up to 10 residues long) are synthesized individually on the resin. peptide.comacs.org These fragments are then cleaved from the support with their side-chain protection intact. peptide.com Subsequently, these purified segments are condensed together, either in solution or on a different solid support, to assemble the final, large polypeptide. nih.govacs.org This approach avoids the cumulative yield losses and increased potential for side reactions associated with the stepwise synthesis of very long chains. acs.org This method has been successfully used to synthesize models of various proteins, including apolipoproteins and ribonuclease T1. nih.govacs.org
Synthesis of Cyclic Peptides via Cyclization-Cleavage
The oxime resin also provides a powerful platform for the synthesis of cyclic peptides. fau.edu In this strategy, a linear peptide is assembled on the resin. The cyclization is then achieved by an intramolecular nucleophilic attack of the deprotected N-terminal amino group on the C-terminal oxime ester linkage. This reaction simultaneously forms the cyclic peptide and cleaves it from the resin support. rsc.org This cyclization-cleavage methodology has been employed to produce a variety of cyclic structures, including head-to-tail and head-to-side-chain cyclized peptides. rsc.orgresearchgate.net For instance, anabaenopeptins have been synthesized via an acid-catalyzed head-to-side-chain cyclization/cleavage reaction on the oxime resin. rsc.orgresearchgate.net
Synthesis of Carboxylic Acid Derivatives by Nucleolytic Cleavage
A significant advantage of the Kaiser oxime resin is the versatility of its cleavage conditions, which allows for the synthesis of various C-terminal carboxylic acid derivatives. chemimpex.com The peptide is released from the resin through nucleolytic cleavage of the oxime ester bond. bachem.com The choice of nucleophile determines the nature of the resulting C-terminal functionality. peptide.com This method provides a convenient route to a library of C-terminal analogs from a single resin-bound peptide. acs.org
| Nucleophile | Reagent(s) | C-Terminal Derivative |
| Hydroxide | DBU in THF/H₂O peptide.com | Protected Peptide Acid |
| Alkoxide | DBU in an alcohol (e.g., methanol (B129727), ethanol) peptide.com | Protected Peptide Ester |
| Amine | An appropriate primary or secondary amine peptide.comacs.org | Protected Peptide N-Alkyl Amide |
| Ammonia (B1221849) | Ammonia in THF/methanol peptide.com | Protected Peptide Primary Amide |
This nucleolytic cleavage is generally mild enough to preserve acid-sensitive side-chain protecting groups, making the resulting protected peptide derivatives ideal for use in further segment condensation strategies. peptide.com
Preparation of Carboxamides, Esters, and Enantiopure Hydroxamic Acids
The polymer-bound 4-nitrobenzophenone oxime, often referred to as the Kaiser oxime resin, serves as a versatile solid-phase support for the synthesis of various carboxylic acid derivatives. Its key feature is the formation of an activated oxime ester linkage upon coupling with a carboxylic acid. This linkage is stable enough to withstand various reaction conditions, yet sufficiently reactive to be cleaved by a range of nucleophiles, enabling the production of carboxamides, esters, and hydroxamic acids. The nitro group on the benzophenone moiety enhances the stability of the acylated intermediates to acidic conditions, such as those used for the removal of a Boc protecting group.
The general synthetic strategy involves two main steps:
Immobilization: A carboxylic acid is anchored to the oxime resin, typically using a carbodiimide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions. This forms a resin-bound active ester.
Cleavage/Derivatization: The resin-bound ester is then treated with a specific nucleophile to cleave the product from the resin. The choice of nucleophile determines the final product.
Carboxamides: To synthesize carboxamides, the acylated oxime resin is treated with ammonia or a primary or secondary amine. For instance, protected peptide amides can be obtained by treating the resin with a saturated solution of ammonia in a mixture of tetrahydrofuran (B95107) (THF) and methanol. This nucleophilic displacement reaction releases the desired amide into the solution, which can then be isolated after filtration of the resin and evaporation of the solvent.
Esters: The preparation of esters follows a similar principle, using an alcohol as the nucleophile. The cleavage is often catalyzed by a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). The resin-bound active ester is suspended in the desired alcohol or a mixture of THF and the alcohol, and DBU is added to promote the transesterification reaction, yielding the corresponding ester product.
Enantiopure Hydroxamic Acids: The oxime resin has proven particularly effective for the synthesis of enantiopure hydroxamic acids, which are significant components of many biologically active compounds, including matrix metalloprotease inhibitors. A key advantage of this method is that the mild cleavage conditions prevent epimerization of stereogenic centers, particularly at the α-carbon of amino acids.
A study by Thouin and Lubell demonstrated an efficient protocol for this transformation. In their work, various N-(Boc)-protected amino acids and dipeptides were first anchored to the oxime resin. Subsequent treatment with a solution of hydroxylamine (B1172632) in a methanol and chloroform (B151607) mixture effected the cleavage, yielding the desired hydroxamic acids. Crucially, the process was shown to proceed without racemization. For example, the synthesis of dipeptide hydroxamic acids L,D- and L,L-N-(BOC)phenylalanyl-phenylalanine hydroxamates resulted in products with greater than 99% diastereomeric ratio, confirming that no epimerization occurred at the activated α-center during the cleavage step.
The table below summarizes the findings from this study, showcasing the versatility of the method with different amino acid substrates.
| Entry | Resin-Bound Substrate | Product | Yield (%) | Purity (%) |
| 1 | N-(Boc)-L-proline | N-(Boc)-L-proline hydroxamate | 99 | >95 |
| 2 | N-(Boc)-L-phenylalanine | N-(Boc)-L-phenylalanine hydroxamate | 99 | >95 |
| 3 | N-(Boc)-L-alanine | N-(Boc)-L-alanine hydroxamate | 99 | >95 |
| 4 | N-(Cbz)-L-phenylalanine | N-(Cbz)-L-phenylalanine hydroxamate | 99 | >95 |
| 5 | N-(Boc)-L-phenylalanyl-L-phenylalanine | N-(Boc)-L-Phe-L-Phe hydroxamate | 99 | >99 (d.r.) |
| 6 | N-(Boc)-L-phenylalanyl-D-phenylalanine | N-(Boc)-L-Phe-D-Phe hydroxamate | 99 | >99 (d.r.) |
Data sourced from research by Thouin and Lubell. Yields are based on cleavage from the resin. Purity was determined by ¹H NMR and HPLC analysis. d.r. = diastereomeric ratio.
Hybridization with Non-Peptidyl Compounds (e.g., Porphyrins, Organic Metal Complexes)
The utility of 4-nitrobenzophenone oxime resin extends beyond the synthesis of peptide-related structures to the immobilization and derivatization of more complex, non-peptidyl molecules such as porphyrins and ligands for organic metal complexes. The fundamental chemistry remains the same: the resin acts as an activatable solid support for a carboxylic acid functional group present on the target molecule. This allows for the attachment of these complex structures to the solid phase, enabling multi-step modifications with the ease of purification inherent to SPOS (i.e., filtration and washing to remove excess reagents and byproducts).
Immobilization of Porphyrins: Porphyrins are macrocyclic compounds with significant applications in catalysis, materials science, and medicine. For solid-phase synthesis, a porphyrin derivative bearing a carboxylic acid group can be covalently attached to the 4-nitrobenzophenone oxime resin. This is typically achieved using standard carbodiimide coupling chemistry.
Once the porphyrin is anchored to the solid support via the activated oxime ester linkage, further chemical modifications can be performed on other parts of the porphyrin macrocycle. For example, peripheral functional groups could be introduced or modified. The final porphyrin conjugate can then be cleaved from the resin. While direct cleavage with a nucleophile to regenerate a carboxylic acid or form a derivative is possible, the oxime ester linkage can also be utilized in intramolecular cyclization reactions, though this is less common for porphyrin hybrids. The primary advantage of the solid-phase approach is the ability to drive reactions to completion using excess reagents, which are then easily washed away, simplifying the purification of often complex and sparingly soluble porphyrin intermediates.
Immobilization of Organic Metal Complexes: Similarly, the resin can be used to anchor ligands intended for coordination with metal ions. A common strategy involves synthesizing a ligand that contains a carboxylic acid handle. This ligand is first attached to the oxime resin.
The general steps for this process are outlined below:
| Step | Description | Purpose |
| 1 | Ligand Attachment | A custom-synthesized ligand containing a carboxylic acid functional group is coupled to the 4-nitrobenzophenone oxime resin using a coupling agent (e.g., DIC/HOBt). |
| 2 | Metal Coordination | The resin-bound ligand is treated with a solution of a suitable metal salt (e.g., Pd(OAc)₂, Cu(OAc)₂, etc.). The metal ion coordinates with the binding sites on the immobilized ligand. |
| 3 | Optional On-Resin Reactions | Further reactions can be performed on the immobilized metal complex, such as ligand exchange or modification of the complex's periphery. |
| 4 | Cleavage | The final organic metal complex-derivative is cleaved from the resin using an appropriate nucleophile (e.g., an amine, alcohol, or hydroxylamine) to yield the desired product. |
This solid-phase methodology offers a powerful route for preparing libraries of related metal complexes for screening in applications such as catalysis. By immobilizing the ligand-metal assembly, tedious purification steps often associated with solution-phase organometallic chemistry can be circumvented. The final complex is released from the support only in the last step, providing a clean product. While specific examples detailing the use of 4-nitrobenzophenone oxime resin for these exact applications are not extensively documented, the underlying principles are well-established within the field of solid-phase organic synthesis.
Analytical Applications
Solid-Phase Extraction (SPE) Medium
Polymer-bound 4-nitrobenzophenone (B109985) oxime, commonly known as Kaiser oxime resin, is a well-established solid support used in synthetic chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This resin is typically composed of 1% divinylbenzene (B73037) cross-linked polystyrene beads, featuring the oxime functional group as the point of attachment. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
The primary application of Kaiser oxime resin is in the solid-phase synthesis of protected peptides, a method that relies on the principles of solid-phase extraction to isolate intermediates throughout the synthetic process. chemimpex.comalkalisci.com It is particularly suited for the Boc (tert-butyloxycarbonyl) strategy of peptide synthesis. scientificlabs.co.ukchemimpex.comalkalisci.com In this methodology, the C-terminal amino acid of a peptide is anchored to the oxime resin. Subsequent amino acids are then added sequentially. After each coupling step, the solid support allows for easy removal of excess reagents and by-products by simple filtration and washing, effectively isolating the growing peptide chain. This simplifies the purification process, which is a significant challenge in traditional solution-phase synthesis.
The properties of a typical commercially available 4-nitrobenzophenone oxime resin are detailed below.
Table 1: Properties of Polymer-Bound 4-Nitrobenzophenone Oxime Resin
| Property | Value/Description | Source(s) |
|---|---|---|
| Synonyms | Kaiser oxime resin, Oxime resin | sigmaaldrich.comsigmaaldrich.comchemimpex.com |
| Matrix | 1% Divinylbenzene cross-linked polystyrene | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Functional Group | Oxime | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Particle Size | 200-400 mesh | sigmaaldrich.comsigmaaldrich.comchemimpex.com |
| Extent of Labeling | 1.0-1.5 mmol/g loading | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comscientificlabs.co.ukalkalisci.com |
Environmental Monitoring
While 4-nitrobenzophenone oxime itself is not typically used as a direct monitoring agent, the chemistry of oxime formation is relevant in the detection of related environmental pollutants. Benzophenones are widely used as UV filters in sunscreens and other personal care products and their presence in water and soil is a growing environmental concern. mdpi.comnih.gov
The detection of benzophenone (B1666685) pollutants in environmental samples often requires derivatization to improve their stability and chromatographic behavior for analysis. One established method involves the conversion of the benzophenone's carbonyl group into a thermally stable oxime. researchgate.net This is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS). For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) transforms benzophenones into their oxime derivatives, which are more amenable to GC analysis. researchgate.net
Chromatography and Separation Processes
Chromatographic techniques are essential for the purification and analysis of benzophenone derivatives. The polarity imparted by the nitro and oxime functional groups dictates the specific chromatographic methods used.
High-performance liquid chromatography (HPLC) is a primary tool for separating benzophenone-related compounds. sielc.comresearchgate.net Both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase HPLC: In this mode, a polar stationary phase is used with a non-polar mobile phase. For example, benzophenone and nitrobenzene (B124822) have been successfully separated using a mobile phase of hexane (B92381) and ethyl acetate (B1210297). researchgate.net
Reversed-Phase HPLC: This is the more common technique, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724) and water). sielc.comresearchgate.net This method is effective for separating a wide range of benzophenone derivatives, including those with varying functional groups. nih.govsielc.com
The purification of crude benzophenone to a high-purity crystalline product can also be achieved through crystallization techniques, which separate the target compound from impurities based on solubility differences. google.com
Applications in Drug Discovery Screening Assays
The utility of 4-nitrobenzophenone oxime in drug discovery is primarily linked to its role in combinatorial chemistry and the synthesis of peptide libraries.
The solid-phase synthesis of peptides using the Kaiser oxime resin allows for the rapid generation of a large number of different peptide sequences. chemimpex.com These peptide libraries are invaluable in high-throughput screening (HTS) assays. By screening these libraries against specific biological targets (e.g., enzymes, receptors), researchers can identify "hit" compounds that exhibit a desired biological activity, such as antimicrobial or anticancer properties. The oxime resin facilitates the efficient synthesis of these potential drug candidates, which can then be cleaved from the support for biological evaluation. The unique chemical properties conferred by the nitro and oxime groups are central to its utility in synthesizing diverse molecules for research and potential therapeutic applications.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The traditional synthesis of oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632), often requiring conditions that are not environmentally benign. nih.govbritannica.comscribd.com Future research is increasingly directed towards developing novel, greener synthetic methodologies. A promising area is the adoption of solvent-free reaction conditions, such as "grindstone chemistry," which involves the simple grinding of reactants at room temperature. nih.govresearchgate.net This approach has been shown to produce oximes in excellent yields with minimal waste.
Key research targets in this area include:
Catalyst Development: Investigating the efficacy of inexpensive, non-toxic, and reusable catalysts like bismuth(III) oxide (Bi₂O₃) and antimony(III) oxide (Sb₂O₃) for the oximation of 4-nitrobenzophenone (B109985). nih.govresearchgate.net
Process Intensification: Exploring techniques like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating methods.
One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel, thereby improving efficiency and reducing waste.
Development of New Catalytic Systems for Rearrangements
The Beckmann rearrangement, which converts ketoximes into N-substituted amides, is a cornerstone reaction in organic synthesis and a key transformation for "Benzophenone, 4-nitro-, oxime". wikipedia.orgrsc.org Historically, this reaction has relied on stoichiometric amounts of strong acids like concentrated sulfuric acid, leading to corrosion and significant waste generation. jocpr.comionike.com Modern research is focused on developing milder and more sustainable catalytic systems.
Emerging trends in this field are summarized in the table below.
| Catalyst Type | Examples | Advantages | Research Focus |
| Solid Acids | Zeolites (e.g., H-ZSM-5), Montmorillonite KSF, Silica (B1680970) Gel jocpr.com | Reusability, reduced corrosion, ease of separation. | Improving catalyst lifetime and selectivity; understanding the role of both strong and weak acid sites. jocpr.com |
| Ionic Liquids (ILs) | N,N-dialkylimidazolium or n-butylpyridinium salts jocpr.comionike.comnih.gov | Green solvent alternative, low volatility, high thermal stability, potential for recyclability. nih.gov | Optimizing IL-catalyst systems (e.g., with P₂O₅ or PCl₅) to enhance conversion and selectivity under mild conditions. jocpr.comnih.gov |
| Organocatalysts | Cyanuric Chloride wikipedia.orgnih.gov | Metal-free, avoids heavy metal contamination. | Developing more efficient organocatalysts and co-catalyst systems (e.g., with ZnCl₂) to broaden substrate scope. wikipedia.orgnih.gov |
| Lewis Acids | Metal Triflates (e.g., Yb(OTf)₃, Ga(OTf)₃), Calcium Salts (e.g., Ca(NTf₂)₂) nih.govrsc.org | High catalytic activity under mild conditions, tolerance to various functional groups. nih.gov | Discovery of non-toxic, readily available, and inexpensive Lewis acid catalysts. nih.gov |
| Transition Metal Complexes | Rhodium complexes, Mercury(II) complexes rsc.org | High efficiency and potential for novel reactivity. | Designing catalysts with improved stability and lower environmental impact. |
Future work will likely concentrate on creating catalytic systems that are not only highly efficient and selective but also economically viable and environmentally benign, moving away from hazardous reagents. rsc.orgresearchgate.net
Advanced Computational Modeling for Reactivity Prediction
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. grnjournal.usgrnjournal.us For "this compound," advanced computational modeling offers the potential to accelerate research by providing deep mechanistic insights.
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are pivotal for modeling reaction mechanisms. grnjournal.usnih.gov DFT can be used to calculate the electronic structure of the oxime, map potential energy surfaces for reactions like the Beckmann rearrangement, and investigate the structure of short-lived intermediates that are difficult to observe experimentally. mdpi.com This allows researchers to predict reaction outcomes and understand how different catalysts influence the reaction pathway.
Catalyst Design: By simulating the interactions between the oxime and various catalysts, computational models can help identify the key features that enhance catalytic activity and selectivity. grnjournal.us This rational, in-silico approach can guide the design of novel, more effective catalysts for the Beckmann rearrangement.
Artificial Intelligence (AI) and Machine Learning: Emerging AI-driven models are being developed to predict chemical reaction outcomes with greater speed and accuracy. mdpi.commit.edu These models can be trained on vast datasets of known reactions to learn the underlying principles of chemical reactivity, potentially uncovering novel reaction pathways for oximes while adhering to fundamental physical constraints like the conservation of mass. mit.edu
The integration of these computational tools is expected to reduce the reliance on trial-and-error experimentation, leading to more efficient development of synthetic methodologies. nih.gov
Integration into Green and Sustainable Chemical Processes
Adherence to the principles of green chemistry is a major trend in modern chemical research. nih.gov For "this compound," this involves re-evaluating the entire lifecycle, from synthesis to application.
Future research will focus on:
Atom Economy: Developing synthetic routes, such as direct ammoximation of ketones using Ti-containing zeolite catalysts, that maximize the incorporation of reactant atoms into the final product. acs.org
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water, or eliminating solvents altogether through techniques like grindstone chemistry. nih.govnih.gov
Energy Efficiency: Employing catalytic processes that operate under milder conditions (lower temperature and pressure) to reduce energy consumption. nih.gov
Waste Reduction: Shifting from stoichiometric reagents to recyclable catalysts in reactions like the Beckmann rearrangement to minimize the generation of hazardous by-products. rsc.orgnih.gov
The overarching goal is to develop processes that are not only scientifically innovative but also environmentally responsible and economically sustainable. nih.gov
Expansion of Applications in Polymer and Materials Science
The oxime functional group is gaining significant attention in polymer and materials science due to its unique reactivity and the dynamic nature of the oxime linkage. rsc.orgnsf.gov
Polymer Resins and Crosslinking: "this compound" is already utilized in resin form as a crosslinking agent to enhance the thermal stability and mechanical properties of materials used in coatings, adhesives, and sealants. chemimpex.com It also serves as a solid support for peptide synthesis. alkalisci.comsigmaaldrich.com Future research could explore its use in other high-performance polymers.
Dynamic and Self-Healing Materials: The reversible nature of the oxime bond allows for the creation of "smart" materials that can reconfigure or self-heal upon the application of a stimulus like a change in pH or temperature. rsc.orgresearchgate.net This field, often termed "oxime click chemistry," is rapidly expanding. Research could focus on incorporating 4-nitrobenzophenone oxime into dynamic polymer networks, hydrogels, and other functional materials. rsc.orgresearchgate.netrsc.org
The table below outlines potential research directions in this area.
| Application Area | Description | Future Research Focus |
| High-Performance Coatings | Utilizing the oxime resin to create durable coatings with high resistance to UV light and chemical exposure. chemimpex.com | Optimizing resin formulation for specific applications, such as aerospace or marine environments. |
| Dynamic Covalent Chemistry | Exploiting the reversible oxime linkage to create adaptable and recyclable polymer networks. rsc.orgresearchgate.net | Designing polymers with tunable dissociation and reconstruction properties for applications in drug delivery or soft robotics. |
| Hydrogel Synthesis | Using oxime chemistry to form hydrogels with finely controlled gelation times and mechanical properties. rsc.orgresearchgate.net | Developing biocompatible hydrogels for tissue engineering and regenerative medicine. |
| Surface Patterning | Leveraging the spatial and temporal control of oxime reactions to create functionalized surfaces with high fidelity. rsc.org | Creating patterned surfaces for biosensors, microfluidics, and advanced electronics. |
Refinement of Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization and quantification of "this compound." Future research will aim to refine existing techniques and develop new ones to address specific challenges.
Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) are standard techniques. However, challenges include the potential for thermal decomposition of oximes in hot GC inlets and the existence of syn and anti isomers, which can appear as double peaks. cdc.gov Future work should focus on developing milder GC conditions and robust LC methods, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), for sensitive and specific analysis. researchgate.net
Spectroscopic Techniques: Infrared (IR) spectroscopy is useful for identifying the characteristic functional group vibrations (C=N, N-O, O-H). wikipedia.org Further research could involve using advanced spectroscopic methods, such as 2D NMR, to unambiguously determine the stereochemistry of the oxime isomers.
Trace Analysis: For environmental or workplace monitoring, highly sensitive methods are required. baua.de Research into refining techniques like solid-phase extraction, potentially using a polymer resin functionalized with the oxime itself, could improve the detection of trace amounts of related compounds from complex mixtures. chemimpex.com Spectrophotometric methods also offer a sensitive means of quantification. acs.org
A summary of analytical techniques and future refinements is presented below.
| Analytical Technique | Current Application | Areas for Refinement |
| Gas Chromatography (GC) | Separation and quantification of volatile oximes. cdc.govbaua.de | Optimization of injection parameters to prevent thermal degradation; development of chiral columns to separate isomers. |
| Liquid Chromatography (LC-MS/MS) | Sensitive and selective analysis of oximes in complex matrices. researchgate.net | Development of validated methods for routine quantification in biological and environmental samples. |
| Infrared (IR) Spectroscopy | Functional group identification (C=N, N-O, O-H bonds). wikipedia.org | Application of advanced IR techniques (e.g., ATR-IR) for in-situ reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Use of advanced NMR experiments to resolve and assign syn and anti isomers. |
| Spectrophotometry | Quantitative analysis based on colorimetric reactions. acs.org | Development of more specific and robust colorimetric reagents for high-throughput screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
